molecular formula C7H7NO2S B3820953 2-(Furan-2-yl)-1,3-thiazolidin-4-one

2-(Furan-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B3820953
M. Wt: 169.20 g/mol
InChI Key: CSQWKSAAMFSAFU-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a furan ring fused with a thiazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of furan-2-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors that can handle large volumes of reactants and maintain consistent temperatures and pressures .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-1,3-thiazolidin-4-one is unique due to its specific combination of the furan and thiazolidinone rings, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-6-4-11-7(8-6)5-2-1-3-10-5/h1-3,7H,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWKSAAMFSAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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